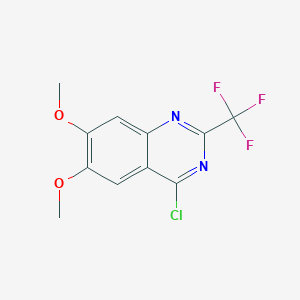

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

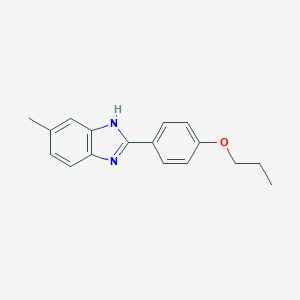

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C11H8ClF3N2O2. It is a derivative of quinazoline, a nitrogen-containing heterocycle . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines . The synthesis of similar compounds involves multiple steps including phenylamine, nucleophilic substitution reaction, and reduction reaction .Molecular Structure Analysis

The molecular structure of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with various functional groups attached to it. The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline include a molecular weight of 292.64 g/mol. Further properties such as melting point, boiling point, and density can be determined using appropriate analytical techniques .Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis and Antihyperlipidemic Activity

A study focused on the synthesis of novel derivatives of 4-chloro-6,7-dimethoxyquinazoline, highlighting its potential in antihyperlipidemic activity. The compounds synthesized showed significant effects on serum cholesterol and triglyceride levels, indicating the potential of these molecules to be developed as antihyperlipaemic agents (Kathiravan et al., 2016).

Antitumor and Antimicrobial Activity

Research has been conducted on the synthesis of 4-substituted-6,7-dimethoxyquinazolines, displaying promising results in anticancer activity against certain cell lines, as well as antimicrobial activity against various bacterial strains. This highlights the potential of these derivatives in pharmaceutical applications (Kassab et al., 2016).

Synthesis of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One

The synthesis of quinazoline derivatives with good biological activity, including the target compound 7-morpholino-2-(4-(trifluoromethyl)phenyl) quinazolin-4(3H)-one, was conducted. The process involved several steps such as esterification, amidation, reduction, and condensing reactions (Li-feng, 2011).

Chemical Synthesis and Optimization

Regioselective Synthesis of Quinazoline Derivatives

A study describes the regioselective synthesis of quinazoline containing novel monoaryl ethers at room temperature. The process involved selective substitution reactions and aimed for high yield and purity, indicating the compound's importance in synthetic chemistry (Deore et al., 2007).

Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

This compound is a key intermediate in the synthesis of drugs such as terazosin. The research detailed the synthesis process and the optimization of reaction conditions, highlighting the compound's significance in pharmaceutical manufacturing (Guangshan, 2011).

Safety and Hazards

Orientations Futures

The future directions for research on 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline and similar compounds likely involve further exploration of their antiproliferative activities and potential applications in cancer treatment . As always, safety and efficacy must be thoroughly evaluated through rigorous testing and clinical trials.

Propriétés

IUPAC Name |

4-chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF3N2O2/c1-18-7-3-5-6(4-8(7)19-2)16-10(11(13,14)15)17-9(5)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCGAIKBFPLEEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide](/img/structure/B253935.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B253950.png)

![N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253951.png)

![N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253952.png)

![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B253953.png)

![Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B253955.png)

![Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B253959.png)

![methyl 2-methyl-4-oxo-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1H-quinoline-6-carboxylate](/img/structure/B253961.png)

![2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B253970.png)

![methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B253971.png)